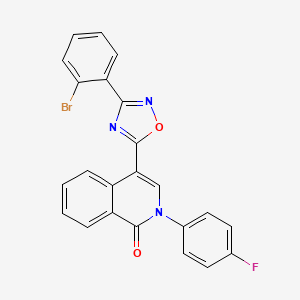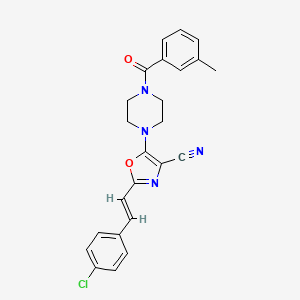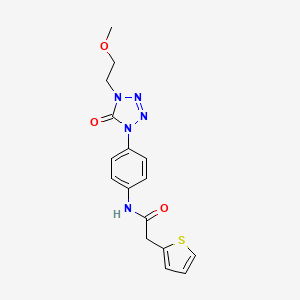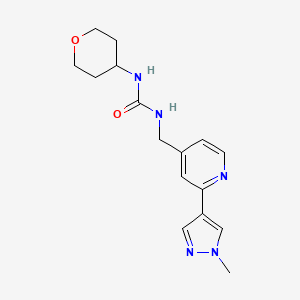![molecular formula C21H21N3O5S B3008475 4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207043-38-6](/img/structure/B3008475.png)
4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an oxadiazole ring, a benzoxazinone moiety, and an ethylsulfonyl group, which could contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which were then reacted with a sulfonyl piperidine derivative . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the oxadiazole ring followed by the introduction of the benzoxazinone and sulfonyl functional groups.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been characterized using spectroscopic techniques and, in some cases, X-ray crystallography . These studies reveal the planarity of the central oxadiazole ring and the spatial orientation of substituents, which can significantly influence the compound's chemical behavior and interaction with biological targets. The crystal structures of related compounds have shown intermolecular interactions such as hydrogen bonding and π interactions, which could also be relevant for the compound .
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring. The presence of other functional groups, such as sulfonyl and benzoxazinone, adds to the complexity of possible chemical transformations. For example, the sulfonyl group can undergo reactions with nucleophiles, and the benzoxazinone moiety might be involved in cycloaddition reactions . The specific reactivity patterns of the compound would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. The fluorescence properties of some benzoxadiazole derivatives have been exploited in analytical chemistry, suggesting that the compound might also exhibit useful spectroscopic characteristics . Additionally, the biological activities of oxadiazole derivatives, such as anti-inflammatory and anti-cancer properties, have been explored, indicating potential pharmacological applications .
Applications De Recherche Scientifique
Crystal Structure and Biological Studies
Compounds with the 1,3,4-oxadiazole moiety, such as the derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized, revealing significant antibacterial and antioxidant activities. These findings indicate the potential of 1,3,4-oxadiazole derivatives in pharmaceutical research and development for new antibacterial and antioxidant agents (Karanth et al., 2019).
Antimicrobial and Anti-Proliferative Activities
Another study on 1,3,4-oxadiazole N-Mannich bases highlights their synthesis and evaluation against various pathogens and cancer cell lines. These compounds showed broad-spectrum antibacterial activities and significant anti-proliferative activity against multiple cancer cell lines, suggesting their promise in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Synthesis and Antibacterial Study
The synthesis of N-substituted derivatives of a related 1,3,4-oxadiazole compound demonstrated moderate to excellent antibacterial activity, further underscoring the potential of this chemical class in creating new antibacterial agents (Khalid et al., 2016).
Oxidative Metabolism Studies
Research into the oxidative metabolism of novel antidepressants showcases the biochemical processing of compounds with similar structural features, providing insight into how these compounds might be metabolized in biological systems. This information is crucial for drug development and understanding the potential interactions within the human body (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-ethylsulfonyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)16-7-8-18-17(10-16)24(20(25)12-28-18)11-19-22-21(23-29-19)15-6-5-13(2)14(3)9-15/h5-10H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZYWRCRCZBGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)



![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)



![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)
